A Technical Guide to the Mechanism of Action of Canagliflozin on SGLT1 vs. SGLT2 Transporters
A Technical Guide to the Mechanism of Action of Canagliflozin on SGLT1 vs. SGLT2 Transporters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Canagliflozin is a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1] A defining characteristic of canagliflozin, however, is its additional, albeit less potent, inhibitory action on the sodium-glucose cotransporter 1 (SGLT1).[2][3] This dual inhibitory profile distinguishes it from more highly selective SGLT2 inhibitors and contributes to its unique clinical effects. This document provides an in-depth technical examination of the molecular interactions, quantitative inhibitory kinetics, experimental methodologies, and physiological consequences of canagliflozin's action on both SGLT1 and SGLT2 transporters.
Molecular Mechanism of Action
Canagliflozin functions as a competitive inhibitor for both SGLT1 and SGLT2.[2][3] It binds to the glucose-binding site on the transporters, preventing the reabsorption of glucose from the glomerular filtrate in the kidneys (primarily SGLT2) and from the lumen of the small intestine (primarily SGLT1).[2][3] The inhibition is reversible and occurs from the extracellular side of the cell membrane.[2][3] By blocking these transporters, canagliflozin induces glucosuria (excretion of glucose in urine) and reduces intestinal glucose absorption, thereby lowering blood glucose levels in patients with type 2 diabetes.[1][2]
Figure 1: Mechanism of competitive inhibition by canagliflozin at SGLT1 and SGLT2.
Quantitative Inhibitory Profile and Selectivity
The potency of canagliflozin differs significantly between the two transporter subtypes. It is highly potent against SGLT2 and moderately potent against SGLT1. This relationship is quantified using the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The selectivity is typically expressed as the ratio of the IC50 or Ki value for SGLT1 to that for SGLT2.
| Parameter | SGLT1 | SGLT2 | Selectivity Ratio (SGLT1/SGLT2) |
| IC50 (nM) | ~663[4][5] | ~4.2[4][5] | ~158-fold[4][5] |
| Ki (nM) | ~770.5[2][3] | ~4.0[2][3] | ~192-fold[2][3] |
Table 1: In vitro inhibitory activity of canagliflozin on human SGLT1 and SGLT2 transporters.
While classified as a selective SGLT2 inhibitor, canagliflozin's selectivity of approximately 160-260 fold is less pronounced than that of other agents like empagliflozin (~2700-fold) or dapagliflozin (~1200-fold).[6][7][8] This "modest" SGLT1 inhibition is clinically relevant, particularly in the gastrointestinal tract where luminal drug concentrations can be high enough to engage the SGLT1 transporter.[2][3][9]
Experimental Protocols for Determining Inhibitor Potency
The quantitative data presented above are typically derived from in vitro cell-based assays. A common method is the radiolabeled substrate uptake inhibition assay.
Protocol: Radiolabeled Glucose Analogue Uptake Assay
This protocol outlines the general steps to determine the IC50 of an inhibitor like canagliflozin.
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Cell Line Preparation:
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Utilize host cell lines that do not endogenously express SGLTs, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.[10][11]
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Stably transfect these cells with plasmids encoding the full-length human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) protein.
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Culture the cells to confluence in appropriate multi-well plates.
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Uptake Assay:
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Wash the cells with a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit) to prepare for the assay. A parallel set of wells is washed with a sodium-free buffer (e.g., choline replacing sodium) to measure non-SGLT mediated uptake.
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Prepare a series of dilutions of the test inhibitor (canagliflozin) in the sodium-containing buffer.
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Add the inhibitor solutions to the cells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.
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Initiate the uptake reaction by adding a buffer containing a fixed concentration of a radiolabeled, non-metabolizable glucose analogue, such as ¹⁴C-alpha-methylglucoside (¹⁴C-AMG), along with the corresponding concentration of the inhibitor.[10]
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Allow the uptake to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
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-
Termination and Measurement:
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Terminate the transport by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular radiolabel.
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Lyse the cells using a suitable lysis buffer.
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Measure the intracellular radioactivity of the cell lysates using a liquid scintillation counter. The counts (Disintegrations Per Minute, DPM) are proportional to the amount of substrate transported into the cells.[12]
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-
Data Analysis:
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Subtract the DPM from the sodium-free condition (non-specific uptake) from the DPM in the sodium-containing condition to determine the specific SGLT-mediated uptake.
-
Plot the percentage of inhibition (relative to a vehicle control) against the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic equation using non-linear regression to calculate the IC50 value, which is the concentration of canagliflozin that inhibits 50% of the SGLT-mediated glucose uptake.
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Figure 2: Experimental workflow for determining the IC50 of canagliflozin.
Physiological Consequences and Signaling
The dual inhibition of SGLT2 and SGLT1 by canagliflozin leads to distinct physiological outcomes originating from the kidney and the intestine.
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SGLT2 Inhibition (Primary Effect): The potent inhibition of SGLT2 in the S1 and S2 segments of the renal proximal tubule is the primary mechanism for canagliflozin's glucose-lowering effect.[7] It blocks the reabsorption of approximately 90% of the filtered glucose, leading to significant urinary glucose excretion (77-119 g/day ), which in turn lowers plasma glucose levels.[1][4]
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SGLT1 Inhibition (Secondary Effect): Although systemic plasma concentrations of canagliflozin are insufficient to substantially inhibit SGLT1 in tissues like the heart or kidney, oral administration results in high luminal concentrations in the gut.[2][3] This transiently inhibits intestinal SGLT1, delaying glucose absorption from the upper small intestine.[2] This delay allows more glucose to travel to the distal intestine, which is thought to stimulate L-cells to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[4][9]
References
- 1. Canagliflozin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus | Takebayashi | Journal of Clinical Medicine Research [jocmr.org]
- 6. escholarship.org [escholarship.org]
- 7. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual SGLT1 and SGLT2 inhibition: more than the sum of its parts - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 9. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
